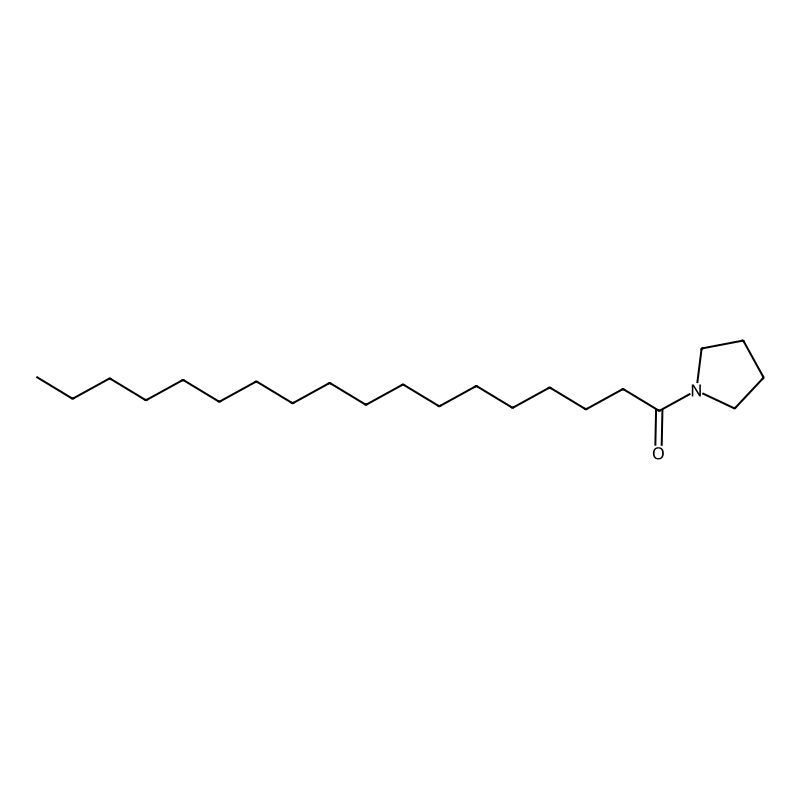Pyrrolidine, 1-stearoyl-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Pyrrolidine, 1-stearoyl- is a chemical compound with the molecular formula and a molecular weight of approximately 337.58 g/mol. It is also known by other names such as 1-Octadecanoylpyrrolidine and 1-Stearoylpyrrolidine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a stearoyl group (derived from stearic acid) at the nitrogen atom. The structure of this compound can be represented by its InChI key: AEBDOCOLSSICMC-UHFFFAOYSA-N, and it has a CAS Registry Number of 33707-76-5 .
- Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to yield pyrrolidine and stearic acid.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Transamidation: This compound can react with other amines to form new amides through transamidation reactions.
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
Pyrrolidine, 1-stearoyl- can be synthesized through several methods:
- Direct Acylation: Pyrrolidine can be acylated directly with stearoyl chloride in the presence of a base such as triethylamine to form Pyrrolidine, 1-stearoyl-.
- Esterification: Reacting pyrrolidine with stearic acid under acidic conditions can yield the desired compound through esterification.
- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing this compound from its precursors.
These methods provide flexibility in synthesizing Pyrrolidine, 1-stearoyl- for various applications.
Pyrrolidine, 1-stearoyl- has potential applications in several fields:
- Pharmaceuticals: Due to its structural properties, it may serve as an intermediate in drug design or as a component in drug formulations.
- Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations.
- Biotechnology: It could be utilized in developing delivery systems for therapeutic agents due to its ability to interact with lipid membranes.
Interaction studies involving Pyrrolidine, 1-stearoyl- focus primarily on its behavior in biological systems. Preliminary investigations suggest that it may interact with cell membranes, influencing permeability and potentially enhancing the bioavailability of co-administered drugs. Further studies are needed to elucidate specific interactions at the molecular level.
Pyrrolidine, 1-stearoyl- shares structural similarities with several other compounds that contain pyrrolidine rings or fatty acid chains. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Pyrrolidine | Heterocyclic amine | Basic nitrogen atom; versatile reactivity |
| Stearamide | Fatty acid amide | Long-chain fatty acid; potential surfactant properties |
| Oleamide | Fatty acid amide | Known for sleep-inducing properties; unsaturated fatty chain |
| Palmitamide | Fatty acid amide | Similar to stearamide; shorter fatty chain |
Uniqueness of Pyrrolidine, 1-stearoyl-
Pyrrolidine, 1-stearoyl- is unique due to its combination of a pyrrolidine ring with a long-chain fatty acid moiety (stearic acid), which may confer distinct physicochemical properties not found in simpler derivatives or other fatty acid amides. This unique structure may enhance its functionality in applications ranging from pharmaceuticals to materials science.








